Methyl 5-(([3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl)methyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(([3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl)methyl)thiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(([3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl)methyl)thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyridine ring and the functional groups. Common reagents used in these reactions include sulfur-containing compounds, nitriles, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(([3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl)methyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 5-(([3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl)methyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(([3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl)methyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, making it a valuable tool for studying cellular processes and developing new therapeutics.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- Methyl 5-(methoxymethyl)furan-2-carboxylate
Uniqueness
Methyl 5-(([3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl)methyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring with a pyridine ring and various functional groups. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C16H16N2O3S2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 5-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylmethyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O3S2/c1-10-6-11(8-20-2)13(7-17)15(18-10)22-9-12-4-5-14(23-12)16(19)21-3/h4-6H,8-9H2,1-3H3 |
InChI Key |
FTGYFUVCGHMZSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC2=CC=C(S2)C(=O)OC)C#N)COC |
Origin of Product |
United States |
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